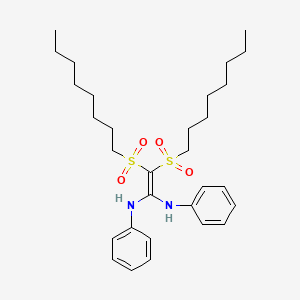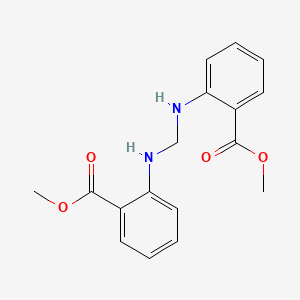
2,2-bis(octylsulfonyl)-N,N'-diphenylethene-1,1-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-bis(octylsulfonyl)-N,N’-diphenylethene-1,1-diamine is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features two octylsulfonyl groups and two phenyl groups attached to an ethene backbone, making it a versatile molecule in synthetic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-bis(octylsulfonyl)-N,N’-diphenylethene-1,1-diamine typically involves multi-step organic reactions. One common method includes the reaction of octylsulfonyl chloride with N,N’-diphenylethene-1,1-diamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The use of a suitable solvent, such as dichloromethane or toluene, is essential to dissolve the reactants and facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and higher yields. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
2,2-bis(octylsulfonyl)-N,N’-diphenylethene-1,1-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
2,2-bis(octylsulfonyl)-N,N’-diphenylethene-1,1-diamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings
Mecanismo De Acción
The mechanism of action of 2,2-bis(octylsulfonyl)-N,N’-diphenylethene-1,1-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Bisphenol A (2,2-bis(4-hydroxyphenyl)propane): Known for its use in plastics and resins.
2,2-bis(3-methyl-4-hydroxyphenyl)propane: Similar structure but different functional groups.
4-cumylphenol: Another phenolic compound with distinct properties
Uniqueness
Its structural features make it a valuable compound for developing new materials and exploring novel therapeutic agents .
Propiedades
Fórmula molecular |
C30H46N2O4S2 |
|---|---|
Peso molecular |
562.8 g/mol |
Nombre IUPAC |
2,2-bis(octylsulfonyl)-1-N,1-N'-diphenylethene-1,1-diamine |
InChI |
InChI=1S/C30H46N2O4S2/c1-3-5-7-9-11-19-25-37(33,34)30(38(35,36)26-20-12-10-8-6-4-2)29(31-27-21-15-13-16-22-27)32-28-23-17-14-18-24-28/h13-18,21-24,31-32H,3-12,19-20,25-26H2,1-2H3 |
Clave InChI |
UXQJITOLNULZLR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCS(=O)(=O)C(=C(NC1=CC=CC=C1)NC2=CC=CC=C2)S(=O)(=O)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(naphthalen-1-yl)-N-[2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B15010443.png)
![Methyl 6a-methyl-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B15010462.png)
![6-Methyl-2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B15010471.png)

![2-({2-nitro-4-[(E)-(2-{4-nitro-2-[(4-phenylpiperidin-1-yl)sulfonyl]phenyl}hydrazinylidene)methyl]phenyl}sulfanyl)-1,3-benzothiazole](/img/structure/B15010482.png)
![naphtho[3,2,1-kl]thioxanthen-9(13bH)-one](/img/structure/B15010489.png)

![4-ethyl-5-phenyl-2-[(phenylamino)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B15010499.png)
![2,2-dimethyl-5-[4-(1H-tetrazol-5-yl)phenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B15010512.png)
![N-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamide](/img/structure/B15010515.png)
acetyl}hydrazinylidene)butanamide](/img/structure/B15010531.png)
![2-({(E)-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]methylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B15010536.png)

![(2E)-2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B15010546.png)
